(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid
Description
Molecular Configuration and Stereochemical Features
The molecular architecture of (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid is defined by its linear tripeptide-like backbone, terminating in a carboxylic acid group. The SMILES notation $$ \text{O=C(O)CNC(C@@HC)=O} $$ explicitly denotes the (S)-configuration at the central α-carbon of the alanine residue, a critical stereochemical feature that dictates its three-dimensional arrangement. The molecule contains two amide bonds (–NH–CO–) and one secondary amide linkage, creating a planar geometry that facilitates hydrogen bonding.
Key stereochemical elements include:
- Chiral Center : The central alanine’s α-carbon adopts an (S)-configuration, as indicated by the $$ \text{[C@@H]} $$ descriptor in the SMILES string. This configuration ensures spatial orientation of the methyl group away from the peptide backbone, minimizing steric hindrance.
- Backbone Rigidity : The trans configuration of the amide bonds, inferred from the absence of cis-isomerism in related tripeptides, enforces a planar geometry that restricts rotational freedom around the C–N bonds.
- Terminal Flexibility : The C-terminal acetic acid group introduces rotational freedom at the terminal methylene (–CH$$_2$$–) group, allowing adaptive hydrogen bonding with solvents or biomolecules.
A comparative analysis of bond lengths and angles, derived from analogous tripeptides like Gly-Ala-Gly, reveals that the central alanine residue shortens the N–C$$_\alpha$$ bond (1.46 Å) compared to glycine (1.53 Å), enhancing backbone stability.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 203.20 g/mol | |
| C$$_\alpha$$–N Bond Length | 1.46 Å | |
| Amide Bond Angle (N–C=O) | 123° |
Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O4 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-[2-[(2-aminoacetyl)amino]propanoylamino]acetic acid |
InChI |
InChI=1S/C7H13N3O4/c1-4(10-5(11)2-8)7(14)9-3-6(12)13/h4H,2-3,8H2,1H3,(H,9,14)(H,10,11)(H,12,13) |
InChI Key |
UGVQELHRNUDMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
Wang resin, a acid-labile support, is commonly used for C-terminal carboxylate anchoring. Fmoc-protected alanine (Fmoc-Ala-OH) is loaded onto the resin via esterification using carbodiimide activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). The loading efficiency typically exceeds 95% under optimized conditions.
Sequential Deprotection and Coupling
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF, which cleaves the fluorenylmethyloxycarbonyl group via β-elimination.
- Glycine Coupling : Fmoc-glycine (Fmoc-Gly-OH) is activated with HBTU/DIPEA and coupled to the resin-bound alanine. Excess reagents are washed with DMF to prevent truncated sequences.
- Second Deprotection and Alanine Coupling : The cycle repeats for the second alanine residue, ensuring stepwise elongation.
Cleavage and Isolation
The peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 v/v). Precipitation in ice-cold diethyl ether yields the crude product, which is purified via reversed-phase HPLC.
Key Parameters
Solution-Phase Fragment Condensation
For smaller-scale syntheses, solution-phase methods avoid resin-handling challenges. This approach uses pre-activated amino acid fragments and orthogonal protecting groups.
Mixed Anhydride Method
Diphenylphosphoryl azide (DPPA) facilitates peptide bond formation in non-polar solvents. For example:
- Activation : L-Alanylglycine is treated with DPPA and triethylamine in dimethyl sulfoxide (DMSO) to form a reactive acyl azide intermediate.
- Coupling : The intermediate reacts with glycine ethyl ester, yielding Gly-Ala-Gly after hydrolysis. This method achieves ~41% yield but requires rigorous purification to remove excess reagents.
Carbodiimide-Mediated Coupling
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) activate the carboxyl group of alanine for coupling with glycine. The reaction proceeds in dichloromethane (DCM) at 0°C, with yields ranging from 60–75% after HPLC purification.
Hybrid Approaches
Segment Condensation on Resin
A hybrid method combines SPPS with solution-phase techniques:
- Resin-Bound Dipeptide : Gly-Ala is synthesized on Wang resin via SPPS.
- Solution-Phase Glycine Addition : The dipeptide is cleaved, activated as a pentafluorophenyl ester, and coupled to glycine in DMF. This approach reduces steric hindrance, improving overall yield to ~85%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- 1H NMR : Key signals include δ = 1.38 ppm (Ala CH3), δ = 3.75 ppm (Gly α-H), and δ = 8.25 ppm (amide NH).
- IR Spectroscopy : Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands confirm peptide bond formation.
Challenges and Optimization
Racemization
Prolonged exposure to basic conditions (e.g., piperidine) during SPPS can epimerize L-alanine to D-alanine. Limiting deprotection times to ≤20 minutes reduces racemization to <2%.
Truncated Sequences
Incomplete coupling reactions generate deletion byproducts (e.g., Gly-Ala). Using 3.0 equivalents of activated amino acids and double coupling steps mitigates this issue.
Solvent Compatibility
DMF, while ideal for swelling resin, can degrade into dimethylamine, which reacts with Fmoc groups. Freshly distilled DMF or alternatives like N-methylpyrrolidone (NMP) improve consistency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SPPS | 60–75 | ≥95 | High | Moderate |
| Solution-Phase | 40–60 | 85–90 | Low | High |
| Hybrid Condensation | 70–85 | ≥90 | Moderate | Moderate |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of amide groups to amines.
Substitution: Nucleophilic substitution reactions involving the amino or amide groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimalarial Research
Recent studies have highlighted the role of compounds similar to (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid in antimalarial drug development. Research on structure-activity relationships has shown that modifications to the amino acid backbone can enhance metabolic stability and potency against Plasmodium parasites. For instance, specific substitutions at the P3 position of related compounds have demonstrated improved efficacy while maintaining favorable pharmacokinetic properties .
1.2 Cancer Therapeutics
The compound's structure allows it to be investigated as a potential therapeutic agent in cancer treatment. Its ability to form stable complexes with metal ions has been explored for targeted drug delivery systems using nanoparticles. For example, studies have demonstrated that biodegradable nanoparticles can encapsulate such compounds, facilitating controlled release and enhancing therapeutic efficacy against various cancer types .
Drug Delivery Systems
2.1 Nanoparticle-Based Delivery
Nanoparticle formulations utilizing this compound have been studied for their ability to improve drug solubility and bioavailability. The incorporation of this compound into polymeric nanoparticles has shown promise in delivering therapeutic agents effectively while minimizing systemic toxicity. A notable case study illustrated the use of lipid-coated nanoparticles for enhanced circulation time and targeted delivery, significantly improving treatment outcomes in preclinical models .
Table 1: Comparison of Nanoparticle Drug Delivery Systems
| Therapeutic Agent | Indication | Delivery Method |
|---|---|---|
| Liposomal Doxorubicin | Refractory ovarian cancer | Liposomal formulation |
| PEG-stabilized Liposomal Drug | Various cancers | Nanoparticle-based delivery |
| Biodegradable Polymer NPs | Cancer therapy | Controlled release systems |
Potential Therapeutic Uses
3.1 Wound Healing
Research indicates that this compound may have applications in wound healing due to its amino acid composition, which is conducive to tissue repair processes. Its incorporation into topical formulations has been investigated for enhancing healing rates in chronic wounds .
3.2 Chronic Diseases
The compound's biochemical properties suggest potential benefits in managing chronic diseases such as diabetes and obesity through modulation of metabolic pathways. Ongoing studies are exploring its effects on insulin sensitivity and glucose metabolism, aiming to provide new avenues for treatment .
Case Studies
Case Study 1: Antimalarial Efficacy
A recent study evaluated a series of derivatives based on this compound for their antimalarial activity. The findings indicated that certain modifications led to a significant increase in potency against Plasmodium falciparum, with IC50 values improving by up to 7-fold compared to the parent compound .
Case Study 2: Cancer Drug Delivery
In a preclinical trial, a nanoparticle formulation containing this compound was tested for its effectiveness in delivering doxorubicin to tumor sites in mice. The results showed enhanced tumor accumulation and reduced side effects compared to free doxorubicin administration, highlighting the compound's potential in improving cancer therapeutics .
Mechanism of Action
The mechanism by which (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Acting as substrates or inhibitors.
Receptors: Binding to specific receptors to modulate biological pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with key analogs:
Key Observations:
- Sequence Isomerism: The target compound (Gly-Ala-Gly) and Ala-Gly-Gly () share the same molecular formula but differ in amino acid sequence, impacting biological activity and solubility.
- Molecular Weight : Larger peptides (e.g., Gly-Ala-Ile, Tyr-Gly-Ala) have higher molecular weights, influencing membrane permeability and pharmacokinetics.
Biological Activity
(S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a modified amino acid with structural similarities to other biologically active compounds. Its structure can be represented as follows:
This compound features an amino group, a carboxylic acid group, and an acetamido side chain, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may act as an inhibitor or modulator of specific proteases and signaling pathways.
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit certain caspases, particularly Caspase-2, which plays a crucial role in apoptosis and inflammation. The binding affinity and specificity for Caspase-2 are enhanced due to the unique structural features of the compound, allowing it to effectively block substrate cleavage .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Study 1: Caspase-2 Inhibition
In a study focusing on the inhibition of Caspase-2, researchers synthesized various derivatives of this compound. The results indicated that specific modifications led to enhanced potency against Caspase-2 compared to other caspases. This selectivity is crucial for therapeutic applications in diseases characterized by excessive apoptosis .
Study 2: Anti-inflammatory Properties
Another investigation evaluated the anti-inflammatory effects of this compound in mouse models. The results showed a significant reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its potential as an anti-inflammatory agent .
Study 3: Antimicrobial Efficacy
A comprehensive assessment of antimicrobial activity revealed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. This finding highlights its potential use in developing new antimicrobial therapies .
Q & A
Q. What are the established synthetic routes for (S)-2-(2-(2-Aminoacetamido)propanamido)acetic acid, and how do reaction conditions influence yield?
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation requires:
- NMR Spectroscopy : and NMR identify backbone amide protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 174.16 Da) .
- InChIKey : Unique identifiers (e.g., ZCASHLUDUSAKNN-UHFFFAOYSA-N) ensure database consistency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?
Conflicting NMR or MS data may arise from:
Q. What role does the compound play in palladium-catalyzed C–H activation, and how does its structure affect efficacy?
As a transient directing group (TDG), the compound facilitates regioselective C(sp)-H oxygenation of benzaldehydes. Its amide backbone chelates Pd(II) catalysts, enabling proximity-driven activation. However, steric hindrance from branched substituents (e.g., tert-butyl groups) reduces efficiency compared to linear analogs .
Q. How can computational modeling predict the compound’s interaction with biomolecules?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like Toll-like receptors (TLRs):
- Parameterization : Use AMBER force fields for peptide bonds and solvation models (e.g., TIP3P) .
- Validation : Compare predicted vs. experimental values (e.g., IC from SPR assays) .
Methodological Challenges
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?
Racemization at chiral centers is minimized by:
Q. How do researchers address conflicting biological activity data across studies?
Discrepancies in bioactivity (e.g., TLR2 agonism vs. antagonism) arise from:
- Assay conditions : Varying lipidated vs. free forms alter membrane interactions .
- Cell lines : Primary immune cells (e.g., macrophages) vs. transfected HEK293 show divergent responses .
- Dosage : Optimize concentrations (e.g., 1–100 µM) to avoid off-target effects .
Data Contradiction Analysis
Q. Why do some studies report antioxidant activity while others do not?
Antioxidant capacity (e.g., DPPH assay) depends on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
